

A Comparative Analysis of Lanthanide Carbonate Structures for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diholmium tricarbonate*

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A deep dive into the structural nuances of lanthanide carbonates, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides a side-by-side look at the two primary structural classes, lanthanite and tengerite, supported by crystallographic data and detailed experimental protocols.

The crystal structures of lanthanide carbonates are primarily categorized into two main isostructural series: the lanthanite-type, observed for the lighter lanthanides from lanthanum to neodymium, and the tengerite-type, which is characteristic of the middle to later lanthanides, from samarium to thulium, as well as yttrium. This structural bifurcation is a direct consequence of the lanthanide contraction, the steady decrease in ionic radii with increasing atomic number across the lanthanide series. This guide presents a comparative analysis of these structures, providing key quantitative data and experimental methodologies to aid in further research and application.

Structural Comparison: Lanthanite vs. Tengerite

The lanthanite and tengerite structures differ significantly in their crystal systems, space groups, and the coordination environment of the lanthanide ion. The lanthanite-type carbonates are orthorhombic, while the tengerite-type carbonates are monoclinic. A key distinction lies in the coordination number of the lanthanide ion. In the lanthanite structure, the lanthanide ion is typically 10-coordinate, whereas in the tengerite structure, it is 8-coordinate. This decrease in coordination number across the lanthanide series is a direct result of the decreasing ionic radii, which leads to greater steric hindrance around the smaller, heavier lanthanide ions.

Crystallographic Data

The following tables summarize the crystallographic data for representative members of the lanthanite and tengerite series.

Table 1: Crystallographic Data for Lanthanite-Type Lanthanide Carbonates

Lanthanide	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Z	Calculated Density (g/cm ³)
La	La ₂ (CO ₃) ₃ ·8H ₂ O	Orthorhombic	Pccn	9.504	16.943	8.937	4	2.78
Nd	Nd ₂ (CO ₃) ₃ ·8H ₂ O	Orthorhombic	Pccn	9.476	16.940	8.942	4	2.816

Table 2: Crystallographic Data for Tengerite-Type Lanthanide Carbonates

| Lanthanide | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
Calculated Density (g/cm³) |
|---|---|---|---|---|---|---|---|---|
| Y | Y₂(CO₃)₃·2-3H₂O | Orthorhombic | Bb2₁m | 6.078 | 9.157 | 15.114 | 90 | 4 | 3.18 |
| Gd | Gd₂(CO₃)₃·2.5H₂O | Monoclinic | P2₁/n | 11.235 | 6.134 | 11.131 | 114.12 | 4 | 3.65 |

The Influence of Lanthanide Contraction

The lanthanide contraction plays a pivotal role in determining the structural characteristics of lanthanide carbonates. As the atomic number increases, the ionic radius of the Ln³⁺ ion decreases. This contraction leads to a decrease in the unit cell volume within an isostructural series. Furthermore, it influences the coordination number and bond lengths. The average Ln-O bond distance decreases across the lanthanide series, reflecting the stronger electrostatic attraction between the smaller lanthanide cation and the oxygen atoms of the carbonate and water ligands.

Table 3: Average Ln-O Bond Lengths in Lanthanide Carbonates

Lanthanide	Structural Type	Average Ln-O Bond Length (Å)
La	Lanthanite	~2.59
Nd	Lanthanite	~2.50
Y	Tengerite	~2.37

Experimental Protocols

Detailed methodologies for the synthesis and characterization of lanthanide carbonates are crucial for reproducible research.

Synthesis of Lanthanite-Type Lanthanide Carbonate (e.g., Lanthanum Carbonate)

Method: Homogeneous Precipitation using Urea

- **Preparation of Solutions:** Prepare a 0.1 M aqueous solution of lanthanum(III) nitrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) and a 1.0 M aqueous solution of urea ($\text{CO}(\text{NH}_2)_2$).
- **Mixing:** In a beaker, mix the lanthanum nitrate solution and the urea solution in a 1:10 molar ratio ($\text{La}^{3+}:\text{urea}$).
- **Heating and Precipitation:** Heat the mixture to 80-90 °C with constant stirring. The urea will slowly hydrolyze to produce carbonate ions, leading to the gradual precipitation of lanthanum carbonate. Maintain the temperature and stirring for 4-6 hours.
- **Isolation and Washing:** Allow the precipitate to cool to room temperature. Collect the white precipitate by filtration. Wash the product several times with deionized water to remove any unreacted reagents, followed by a final wash with ethanol.
- **Drying:** Dry the resulting lanthanum carbonate octahydrate in a desiccator over silica gel at room temperature.

Synthesis of Tengerite-Type Lanthanide Carbonate (e.g., Yttrium Carbonate)

Method: Precipitation with Ammonium Carbonate

- **Preparation of Solutions:** Prepare a 0.1 M aqueous solution of yttrium(III) chloride ($\text{YCl}_3 \cdot 6\text{H}_2\text{O}$) and a 0.5 M aqueous solution of ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$).
- **Precipitation:** Slowly add the ammonium carbonate solution to the yttrium chloride solution at room temperature with vigorous stirring. A white precipitate of yttrium carbonate will form immediately.
- **Aging:** Continue stirring the suspension for 24 hours at room temperature to allow for the crystallization of the tengerite phase.
- **Isolation and Washing:** Collect the precipitate by filtration. Wash the product thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO_3 solution).
- **Drying:** Dry the yttrium carbonate hydrate in an oven at 60 °C for 12 hours.

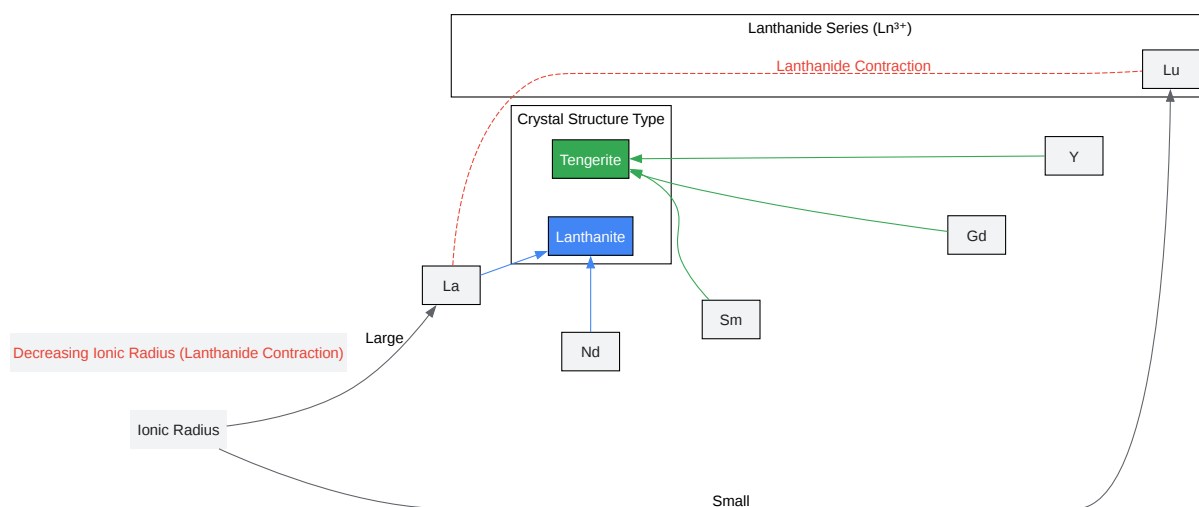
Characterization Protocols

- **Sample Preparation:** Gently grind a small amount of the dried lanthanide carbonate sample to a fine powder using an agate mortar and pestle.
- **Data Collection:** Mount the powdered sample on a zero-background sample holder. Collect the PXRD pattern using a diffractometer with Cu $\text{K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$). Scan a 2θ range from 5° to 70° with a step size of 0.02° and a suitable counting time per step.
- **Data Analysis:** Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database. Perform Rietveld refinement to obtain accurate lattice parameters.
- **Sample Preparation:** Accurately weigh 5-10 mg of the lanthanide carbonate sample into an alumina crucible.

- **Analysis:** Place the crucible in the TGA instrument. Heat the sample from room temperature to 1000 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).
- **Data Interpretation:** Analyze the resulting TGA curve (weight loss vs. temperature). The initial weight loss corresponds to the dehydration of the hydrated carbonate. Subsequent weight loss at higher temperatures is due to the decomposition of the carbonate to the corresponding lanthanide oxide. The number of water molecules and the carbonate content can be quantified from the stepwise weight losses.

Visualization of Structural Relationships

The following diagram illustrates the relationship between the lanthanide ionic radius and the resulting carbonate crystal structure.



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Structural trends in lanthanide carbonates.

In summary, the structural chemistry of lanthanide carbonates is a clear manifestation of the lanthanide contraction. The transition from the 10-coordinate lanthanite structure for early lanthanides to the 8-coordinate tengerite structure for later lanthanides highlights the significant impact of ionic size on the coordination environment and crystal packing. The provided experimental protocols offer a foundation for the synthesis and detailed characterization of these materials, enabling further exploration of their properties and potential applications.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com